(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one
Overview
Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .Scientific Research Applications
- Anticancer Properties : Indole derivatives have shown promise as potential anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for drug development .
- Microbial Inhibition : Some indole derivatives exhibit antimicrobial activity against bacteria, fungi, and viruses. Researchers investigate their use in combating infections .
- Neurological Disorders : The indole moiety has implications for neurological disorders. Researchers explore its role in neuroprotection and neurodegenerative diseases .
Organic Synthesis and Methodology
The synthesis of indoles remains an active area of research. Novel synthetic methods are continually developed to access diverse indole derivatives. Here’s what researchers have explored:
- Fischer Indole Synthesis : This classic method involves the reaction of a ketone with a hydrazine derivative to form an indole ring. Researchers have adapted this approach to construct various indole-containing compounds .
Biological Activity and Pharmacology
Indole derivatives exhibit a wide range of biological activities. Their interactions with cellular targets make them valuable tools for understanding biological processes:
- Tubulin Polymerization Inhibition : Some indole derivatives interfere with tubulin polymerization, affecting cell division. Researchers study their potential as antimitotic agents .
Natural Product Chemistry
Indoles are prevalent in natural products and alkaloids. Investigating their presence in selected alkaloids sheds light on their biological significance:
- Alkaloid Moieties : Researchers explore the role of indole moieties within alkaloid structures. Understanding their biosynthesis and function contributes to natural product chemistry .
Chemical Biology and Cell Signaling
Indoles participate in cell signaling pathways and modulate biological responses. Here’s how they contribute:
- G-Protein-Coupled Receptors (GPCRs) : Some indole derivatives interact with GPCRs, influencing cellular signaling cascades. Researchers study their effects on various physiological processes .
Flavor and Fragrance Industry
Indole derivatives contribute to the aroma and flavor of certain natural products. Their presence in perfumes, essential oils, and food additives is noteworthy.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-17-8-9(6-7-12(18)13(14,15)16)10-4-2-3-5-11(10)17/h2-8H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFULRMQIUIIAME-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1,1,1-trifluoro-4-(1-methylindol-3-yl)but-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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